molecular formula C21H32N2O5 B1663674 5-Nonyloxytryptamine oxalate CAS No. 157798-13-5

5-Nonyloxytryptamine oxalate

Cat. No. B1663674
M. Wt: 392.5 g/mol
InChI Key: JORSCLBFSAAOFR-UHFFFAOYSA-N
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Description

5-Nonyloxytryptamine oxalate is a potent and selective 5-HT1B agonist . It has a Ki value of 1 nM and selectivity over 5-HT1A greater than 300-fold . It is also a polysialic acid (PSA) mimetic with neuroprotective activity in vitro .


Molecular Structure Analysis

The molecular formula of 5-Nonyloxytryptamine oxalate is C21H32N2O5 . Its molecular weight is 392.49 g/mol .


Physical And Chemical Properties Analysis

5-Nonyloxytryptamine oxalate is a solid substance . It is soluble in DMSO to 100 mM .

Scientific Research Applications

Neural Plasticity and Regeneration

5-Nonyloxytryptamine oxalate has been identified as a mimetic of polysialic acid (PSA), which plays a crucial role in cell-cell interactions in the nervous system and in neural plasticity in adults. This compound enhances neurite outgrowth, process formation of Schwann cells, and protects neurons from oxidative stress. It also contributes to the regeneration of the nervous system, making it a potential therapeutic agent for treating injuries in the peripheral and central nervous systems (Loers et al., 2014).

Facilitating Nervous System Repair

In a study focusing on spinal cord injury in mice, 5-Nonyloxytryptamine oxalate was found to enhance the regain of motor functions, axonal regrowth, motor neuron survival, and remyelination. This indicates its potential for re-tasking from its original use as a serotonin receptor agonist to a mimetic for PSA, stimulating regeneration after injury in the mammalian nervous system (Saini et al., 2016).

Enhancement of Recovery in Central Nervous System Injuries

5-Nonyloxytryptamine oxalate has been used in a biomaterial approach with collagen-laminin scaffolds, showing promising results in promoting functional recovery after spinal cord injury in mice. The study demonstrated that this compound can significantly contribute to the recovery process in central nervous system injuries, highlighting its therapeutic potential (Kalotra et al., 2019).

Neuroprotective Potential

5-Nonyloxytryptamine oxalate has been studied for its neuroregenerative potential against glutamate-induced excitotoxicity. It was observed to promote axonal growth and protect cerebellar neurons, suggesting its use as a neuroprotective agent in various neurological disorders, including trauma, stroke, and neurodegenerative diseases (Kalotra & Kaur, 2020).

properties

IUPAC Name

2-(5-nonoxy-1H-indol-3-yl)ethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O.C2H2O4/c1-2-3-4-5-6-7-8-13-22-17-9-10-19-18(14-17)16(11-12-20)15-21-19;3-1(4)2(5)6/h9-10,14-15,21H,2-8,11-13,20H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORSCLBFSAAOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC2=C(C=C1)NC=C2CCN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042585
Record name 5-Nonyloxytryptamine oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nonyloxytryptamine oxalate

CAS RN

157798-13-5
Record name 1H-Indole-3-ethanamine, 5-(nonyloxy)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157798-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nonyloxytryptamine oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
S Kalotra, V Saini, H Singh, A Sharma… - Annals of the New …, 2020 - Wiley Online Library
Polysialic acid (PSA) is crucial for the induction and maintenance of nervous system plasticity and repair after injury. In order to exploit the immense therapeutic potential of PSA, …
Number of citations: 9 nyaspubs.onlinelibrary.wiley.com
G Loers, V Saini, B Mishra… - Journal of …, 2014 - Wiley Online Library
… To convert PSA mimetics to even smaller and metabolically stable compounds, we identified 5-nonyloxytryptamine oxalate, a compound described as selective 5-HT 1B agonist, as …
Number of citations: 27 onlinelibrary.wiley.com
V Saini, D Lutz, H Kataria, G Kaur, M Schachner… - Scientific reports, 2016 - nature.com
… This screen identified the compound 5-nonyloxytryptamine oxalate (5-NOT) and the FDA approved third generation vinca alkaloid vinorelbine as PSA mimetics, and both compounds …
Number of citations: 31 www.nature.com
BA Mainou, AW Ashbrook, EC Smith, DC Dorset… - Journal of …, 2015 - Am Soc Microbiol
Mammalian orthoreoviruses (reoviruses) are nonenveloped double-stranded RNA viruses that infect most mammalian species, including humans. Reovirus binds to cell surface glycans…
Number of citations: 39 journals.asm.org
G Loers - academia.edu
… This screen identified the compound 5-nonyloxytryptamine oxalate (5-NOT) and the FDA approved third generation vinca alkaloid vinorelbine as PSA mimetics, and both compounds …
Number of citations: 0 www.academia.edu
S Kalotra, G Kaur - Neurotoxicology, 2021 - Elsevier
PSA-NCAM is a molecule of therapeutic interest for its key role in promoting neuritogenesis and synaptic plasticity. The current study was aimed to investigate the neuroregenerative …
Number of citations: 2 www.sciencedirect.com
EM Bouma, DPI van de Pol, ID Sanders… - Journal of …, 2020 - Am Soc Microbiol
Chikungunya virus (CHIKV) is an important reemerging human pathogen transmitted by mosquitoes. The virus causes an acute febrile illness, chikungunya fever, which is characterized …
Number of citations: 11 journals.asm.org
JD Lünemann, S von Gunten, H Neumann - Trends in Pharmacological …, 2021 - cell.com
… These concerns spurred the search for polySia-mimicking peptides or small organic compounds such as tegaserod or 5-nonyloxytryptamine oxalate (5-NOT). All of the aforementioned …
Number of citations: 12 www.cell.com
T Kitazawa, H Ukai, S Komori… - Autonomic and Autacoid …, 2006 - Wiley Online Library
5‐Hydroxytryptamine (5‐HT) receptor subtypes involved in 5‐HT‐induced contraction of the chicken gastrointestinal tract were characterized pharmacologically using subtype‐selective …
Number of citations: 22 onlinelibrary.wiley.com
V Saini, T Kaur, S Kalotra, G Kaur - Pharmacological Research, 2020 - Elsevier
… [154] 2014 Screening of the NIH Clinical Collection 1 Library using PSA-specific monoclonal antibody and the identification of 5‐nonyloxytryptamine oxalate (5-NOT), described as a …
Number of citations: 15 www.sciencedirect.com

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